molecular formula C14H18Br2N2O2S B14779372 BTO4-2Br

BTO4-2Br

Cat. No.: B14779372
M. Wt: 438.2 g/mol
InChI Key: WNZUVOINRCAMJT-UHFFFAOYSA-N
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Description

BTO4-2Br, also known as 1973413-17-0, is a chemical compound with the molecular formula C14H18Br2N2O2S and a molecular weight of 438.18 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The preparation of BTO4-2Br involves several synthetic routes and reaction conditions. One common method is the solid-state reaction method, which involves mixing the precursor materials and heating them to high temperatures to induce a chemical reaction . The reaction conditions, such as temperature, pressure, and time, can be varied to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar principles but with more controlled and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

BTO4-2Br undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of one or more functional groups with other groups.

Mechanism of Action

The mechanism of action of BTO4-2Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

BTO4-2Br can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other brominated organic compounds or compounds with similar molecular structures . The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these other compounds. For example, while other brominated compounds may also undergo similar types of chemical reactions, this compound may have distinct reactivity patterns or be more suitable for certain applications due to its specific molecular structure.

Properties

Molecular Formula

C14H18Br2N2O2S

Molecular Weight

438.2 g/mol

IUPAC Name

4,7-dibromo-5,6-dibutoxy-2,1,3-benzothiadiazole

InChI

InChI=1S/C14H18Br2N2O2S/c1-3-5-7-19-13-9(15)11-12(18-21-17-11)10(16)14(13)20-8-6-4-2/h3-8H2,1-2H3

InChI Key

WNZUVOINRCAMJT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=NSN=C2C(=C1OCCCC)Br)Br

Origin of Product

United States

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